Tert-butylperoxyisopropylcarbonate

half-life thermal decomposition kinetics polymerization initiator activity

Generic peroxide substitution in SMC/BMC and polystyrene processes frequently introduces benzene residues or shifts molecular weight distribution. TBIC (CAS 2372-21-6), supplied as a 75% solution in isododecane or odorless mineral spirits, decomposes exclusively into CO₂, acetone, isopropanol, and tert-butanol-all volatiles purged below 85°C during 120-170°C processing. • Drop-in TBPB replacement with benzene-free decomposition pathway; suitable for food-contact microwave cookware per manufacturer designation. • 5-8°C lower half-life temperature vs. TBPB (1-h t½ at 117°C) enabling reduced residual styrene in suspension PS/EPS finishing stages. • Effective across 95-170°C processing window; dosing at 0.02-0.1 phr standard for UP resin curing and styrene (co)polymerization.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Cat. No. B13825048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butylperoxyisopropylcarbonate
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)OOC(=O)OC(C)(C)C
InChIInChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3
InChIKeyUZVPIXBMGPDIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBIC Polymerization Initiator Selection Criteria


Tert-Butylperoxyisopropylcarbonate (TBIC, also designated BPIC or TBIC-M 75; CAS 2372-21-6) is an aliphatic monoperoxycarbonate organic peroxide supplied primarily as a 75% solution in isododecane or odorless mineral spirits . With a molecular weight of 176.21 g/mol and theoretical active oxygen content of 9.08%, it functions as a free-radical initiator for (co)polymerization of styrene, acrylates, methacrylates, ethylene, and vinyl acetate, as well as a curing agent for unsaturated polyester (UP) thermoset resins in the 95–170 °C processing window [1]. Its peroxyester/carbonate backbone distinguishes it from diacyl peroxides, peroxyketals, and simple dialkyl peroxides in terms of decomposition kinetics, radical speciation, and by-product profile [2].

Why TBIC Differs from Generic Peroxide Initiators


Organic peroxide initiators within the same nominal activity range (e.g., 1-h half-life near 120 °C) are frequently treated as interchangeable in procurement specifications, yet the underlying radical speciation and decomposition chemistry of TBIC diverge substantially from common peroxyesters such as tert-butyl peroxybenzoate (TBPB). TBIC generates isopropoxycarbonyloxyl and tert-butoxyl primary radicals that differ in hydrogen-abstraction propensity, cage recombination efficiency, and termination behavior compared with benzoyloxyl or phenyl radicals [1]. These mechanistic differences translate into measurable variations in polymerization rate, final polymer molecular weight distribution, and residual monomer levels—making direct substitution without revalidation a source of process deviation and off-specification product .

TBIC Comparative Performance Evidence for Procurement


Lower Half-Life Temperature vs. TBPB

TBIC exhibits a consistently lower half-life temperature for equivalent decomposition rates compared to tert-butyl peroxybenzoate (TBPB), its closest commercial peroxyester analog used in styrene polymerization and UP resin curing. This ~5–7 °C downward shift in the 1-h and 10-h half-life temperatures provides formulators with either a lower initiation temperature at equivalent throughput or faster radical generation at equivalent temperature .

half-life thermal decomposition kinetics polymerization initiator activity

Benzene-Free Decomposition Pathway

TBIC is explicitly positioned by manufacturers as a benzene-free replacement for tert-butyl peroxybenzoate (TBPB) because its monoperoxycarbonate decomposition pathway yields carbon dioxide, methane, acetone, tert-butanol, and isopropanol rather than benzene or benzene-derived aromatics [1]. This distinction is critical for applications where residual benzene in finished articles is regulated (e.g., food contact materials, microwave cookware, drinking water components) .

decomposition by-products benzene-free food contact compliance VOC

Faster Cure and Lower Residual Styrene in UP Molding

In hot-press molding of unsaturated polyester resins (SMC, DMC, BMC) at 120–170 °C, TBIC is characterized by its manufacturer as a 'faster and more efficient peroxide' compared to Trigonox C (tert-butyl peroxybenzoate), delivering both a more optimal cure and lower residual styrene content in the molded part . The reduced residual monomer improves mechanical and aesthetic properties while lowering volatile organic compound (VOC) emissions from the finished article .

unsaturated polyester curing residual styrene SMC/BMC cycle time reduction

Primary Radical Reactivity in Styrene Polymerization

A controlled kinetic study of styrene bulk polymerization at 100 °C using three ester-group-containing peroxides with approximately equal decomposition temperatures (TBIC, TBPB, and tert-butylperoxy phenyl carbonate) demonstrated that the polymerization behavior—particularly rate and molecular weight in the latter conversion stage—was significantly influenced by the identity of the primary radicals [1]. The alkoxy radical derived from TBIC exhibits different hydrogen-abstraction propensity toward polymer backbone compared with the benzoyloxyl/phenyl radicals from TBPB, directly affecting polymer branching and final molecular weight distribution [1].

styrene bulk polymerization molecular weight control primary radical termination hydrogen abstraction

SADT and Storage Classification Comparison

TBIC has a reported SADT of 60–70 °C (depending on formulation and test method) with a maximum recommended storage temperature of 25 °C and minimum of −20 °C to prevent crystallization . This SADT places TBIC firmly in the organic peroxide Type C, Division 5.2 transport classification (UN 3103), requiring temperature-controlled storage and transport but without the stringent refrigeration (≤0 °C) demands of lower-SADT peroxides such as diisopropyl peroxydicarbonate (IPP, SADT ~10 °C) [1]. Compared with TBEC—an in-class monoperoxycarbonate with identical half-life data and SADT of 60 °C—the primary storage-handling differentiator is TBIC's broader crystallization safety margin (Ts min = −20 °C vs. TBEC's typical 0 °C minimum), reducing the risk of solidification during cold-weather transport [2].

SADT self-accelerating decomposition temperature storage stability organic peroxide safety cold chain

Low-Volatility Decomposition Products for Food-Contact Use

The decomposition products of TBIC (CO₂, methane, acetone, tert-butanol, isopropanol) are all low-boiling, low-toxicity species that readily volatilize from the cured polymer matrix during post-cure or demolding, leaving minimal odorous or extractable residues . This property is explicitly leveraged in the production of microwave cookware and other food-contact thermoset composites, where residual high-boiling decomposition fragments from conventional peroxyesters (e.g., benzoic acid or phenyl derivatives from TBPB) would constitute a sensory or migration concern .

decomposition product volatility microwave cookware food contact composites low VOC

Optimal Application Scenarios for TBIC


Benzene-Free SMC/BMC Hot-Press Molding

In sheet molding compound (SMC) and bulk molding compound (BMC) manufacturing for automotive, electrical, and sanitary applications where residual benzene is contractually prohibited, TBIC serves as a direct drop-in replacement for tert-butyl peroxybenzoate (TBPB). The benzene-free decomposition pathway is documented by the manufacturer and supported by Arkema's classification of Luperox TBICM75 for food-contact use . Processing at 120–170 °C with dosing of 0.02–0.1 phr yields faster cure and lower residual styrene compared to TBPB-based formulations .

Suspension Polystyrene with Low Residual Monomer

In suspension polystyrene (PS) and expandable polystyrene (EPS) processes, TBIC is employed during the final polymerization stage specifically to reduce residual styrene content to meet regulatory and product-odor specifications. The higher radical flux available at a given temperature relative to TBPB (5–8 °C lower half-life temperature) facilitates more complete monomer conversion without elevating the reactor temperature beyond the suspension stability limit . Dosing at 0.02–0.1 phr in the finishing stage is standard industrial practice .

Food-Contact Microwave Cookware Composites

TBIC is uniquely suited for the manufacture of microwave cookware and other food-contact unsaturated polyester composites because its decomposition products—CO₂, acetone, isopropanol, and tert-butanol—are all low-boiling (<85 °C) and are effectively purged during the 120–170 °C molding cycle . This eliminates the need for extended post-bake de-volatilization steps that would be required with initiators producing higher-boiling or aromatic residues (e.g., TBPB, TBEC) . Arkema explicitly identifies Luperox TBICM75 as a food-grade initiator suitable for this application segment .

Bulk Styrene Polymerization with Narrow MWD Control

When producing general-purpose polystyrene (GPPS) or high-impact polystyrene (HIPS) where the molecular weight distribution, branching index, and melt flow rate must fall within narrow specifications, the choice between TBIC and TBPB is not neutral. The 1992 kinetic study by Kamiya et al. demonstrated that the primary radical identity (alkoxy from TBIC vs. benzoyloxyl/phenyl from TBPB) significantly influences the polymerization rate and the molecular weight of the polymer formed in the high-conversion regime through differences in hydrogen abstraction and primary radical termination [1]. Procurement teams evaluating alternate peroxide sources for an established polystyrene line should require head-to-head pilot trials before qualifying a substitute initiator.

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